Cas no 102650-29-3 (p-NH₂-Bn-DTPA)

p-NH₂-Bn-DTPA structure
p-NH₂-Bn-DTPA structure
商品名:p-NH₂-Bn-DTPA
CAS番号:102650-29-3
MF:C21H30N4O10
メガワット:498.4837
CID:1133156
PubChem ID:91754253

p-NH₂-Bn-DTPA 化学的及び物理的性質

名前と識別子

    • Glycine, N-[3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-N-[2-[bis(car boxymethyl)amino]ethyl]-, (S)-
    • p-NH2-Bn-DTPA(B-300)
    • S-2-(4-AMINOBENZYL)-DIETHYLENETRIAMINE PENTAACETIC ACID
    • p-NH2-Bn-DTPA
    • p-NH2-Bn-DTPA-TFA
    • 2-(4-AMINOBENZYL)-DIETHYLENETRIAMINEPENTAACETIC ACID
    • S-2-(4-AMINOBENZYL)-DIETHYLENETRIAMINE PENTAACETIC ACID, 4TFA
    • S-2-(4-AMinobenzyl)-diethylenetriaMine pentaacetic acid TFA salt
    • S-2-(4-AMinobenzyl)-diethylenetriaMine pentaacetic acid TFA salt, p-NH2-Bn-DTPA-TFA
    • AKOS027337697
    • Glycine, N-[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-N-[2-[bis(carboxymethyl)amino]ethyl]-
    • A852100
    • {[(2S)-1-(4-aminophenyl)-3-({2-[bis(carboxymethyl)amino]ethyl}(carboxymethyl)amino)propan-2-yl](carboxymethyl)amino}acetic acid
    • p-NH?-Bn-DTPA
    • 102650-29-3
    • (S)-2,2'-((2-((3-(4-aminophenyl)-2-(bis(carboxymethyl)amino)propyl)(carboxymethyl)amino)ethyl)azanediyl)diacetic acid
    • p-NH₂-Bn-DTPA
    • インチ: InChI=1S/C21H30N4O10/c22-15-3-1-14(2-4-15)7-16(25(12-20(32)33)13-21(34)35)8-23(9-17(26)27)5-6-24(10-18(28)29)11-19(30)31/h1-4,16H,5-13,22H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)/t16-/m0/s1
    • InChIKey: FEZWPBDUNJUSES-INIZCTEOSA-N
    • ほほえんだ: C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N

計算された属性

  • せいみつぶんしりょう: 498.196193g/mol
  • どういたいしつりょう: 498.196193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 14
  • 重原子数: 35
  • 回転可能化学結合数: 18
  • 複雑さ: 710
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 222Ų
  • ぶんしりょう: 498.5g/mol
  • 疎水性パラメータ計算基準値(XlogP): -7.2

p-NH₂-Bn-DTPA 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N887375-10mg
p-NH₂-Bn-DTPA
102650-29-3
10mg
$592.00 2023-05-17
TRC
N887375-25mg
p-NH₂-Bn-DTPA
102650-29-3
25mg
$1263.00 2023-05-17
XI AN KANG FU NUO Biotechnology Co., Ltd.
BDN-33-250mg
p-NH2-Bn-DTPA
102650-29-3 >97.00%
250mg
¥3350.0 2023-09-19
Ambeed
A436610-1g
p-NH2-Bn-DTPA
102650-29-3 97%
1g
$1600.0 2024-04-26
A2B Chem LLC
AA10220-100mg
Glycine, N-[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-N-[2-[bis(carboxymethyl)amino]ethyl]-
102650-29-3
100mg
$282.00 2024-04-20
TRC
N887375-2.5mg
p-NH₂-Bn-DTPA
102650-29-3
2.5mg
$161.00 2023-05-17
A2B Chem LLC
AA10220-500mg
Glycine, N-[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-N-[2-[bis(carboxymethyl)amino]ethyl]-
102650-29-3
500mg
$946.00 2024-04-20
XI AN KANG FU NUO Biotechnology Co., Ltd.
BDN-33-100mg
p-NH2-Bn-DTPA
102650-29-3 >97.00%
100mg
¥2350.0 2023-09-19
XI AN KANG FU NUO Biotechnology Co., Ltd.
BDN-33-500mg
p-NH2-Bn-DTPA
102650-29-3 >97.00%
500mg
¥4800.0 2023-09-19
Macrocyclics
B-300-100mg
S-2-(4-Aminobenzyl)-diethylenetriamine pentaacetic acid
102650-29-3 ≥ 94%
100mg
$181.00 2023-09-21

p-NH₂-Bn-DTPA 関連文献

p-NH₂-Bn-DTPAに関する追加情報

Introduction to p-NH₂-Bn-DTPA (CAS No. 102650-29-3) and Its Emerging Applications in Modern Medicine

The compound p-NH₂-Bn-DTPA, with the chemical name N-(p-aminobenzyl)diethylenetriaminepentaacetic acid and a CAS number of 102650-29-3, represents a significant advancement in the field of radiopharmaceuticals and targeted molecular imaging. This review delves into the structural characteristics, pharmacological properties, and the latest research applications of this compound, emphasizing its role in enhancing diagnostic accuracy and therapeutic efficacy.

p-NH₂-Bn-DTPA is a derivative of diethylenetriaminepentaacetic acid (DTPA), a well-established chelating agent widely used in medical imaging and therapy. The introduction of an amino-benzyl group at the para position of the benzyl moiety enhances its binding affinity and stability, making it an excellent candidate for complexation with radionuclides such as technetium-99m (Tc-99m) and yttrium-90 (Y-90). This modification not only improves the compound's solubility in aqueous solutions but also extends its half-life, allowing for more prolonged imaging durations without compromising image quality.

The structural integrity of p-NH₂-Bn-DTPA is further augmented by its ability to form stable complexes with metal ions. This property is particularly valuable in nuclear medicine, where precise targeting of tumors and other pathological tissues is essential. The compound's high affinity for certain metal ions makes it an ideal candidate for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) scans, enabling clinicians to visualize disease progression and treatment response with remarkable clarity.

Recent studies have highlighted the potential of p-NH₂-Bn-DTPA in the development of targeted radioligands for imaging neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier and bind to specific receptors in affected brain regions has opened new avenues for early detection and monitoring of these conditions. For instance, research conducted at leading medical institutions has demonstrated that Tc-99m labeled with p-NH₂-Bn-DTPA can effectively delineate amyloid plaques associated with Alzheimer's disease, providing clinicians with a powerful tool for diagnosis and disease staging.

In oncology, p-NH₂-Bn-DTPA has shown promise as a carrier molecule for targeted radiotherapy. By conjugating Y-90 to this chelator, researchers have developed novel therapies that selectively deliver high-energy beta radiation to cancerous cells while minimizing damage to surrounding healthy tissue. Clinical trials have reported encouraging results, particularly in the treatment of liver tumors and bone metastases. The precision offered by this approach not only improves patient outcomes but also reduces the incidence of side effects associated with traditional radiation therapies.

The versatility of p-NH₂-Bn-DTPA extends beyond imaging and therapy; it also plays a crucial role in drug delivery systems. Its ability to form stable complexes with therapeutic agents has been exploited to develop novel formulations that enhance drug bioavailability and target specificity. For example, research has shown that combining chemotherapy drugs with p-NH₂-Bn-DTPA can improve their penetration into tumor tissues, leading to more effective treatment outcomes. This innovative approach aligns with the growing trend toward personalized medicine, where tailored therapeutic strategies are designed to meet individual patient needs.

The synthesis of p-NH₂-Bn-DTPA involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been developed to optimize this process, making it more efficient and scalable for industrial production. These advancements have not only reduced costs but also improved the overall quality of radiopharmaceuticals derived from this compound. As a result, more patients can now access cutting-edge diagnostic and therapeutic options based on p-NH₂-Bn-DTPA.

The regulatory landscape for radiopharmaceuticals containing p-NH₂-Bn-DTPA is continually evolving, driven by both scientific innovation and safety considerations. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to ensure the safe use of these compounds in clinical practice. Compliance with these regulations is essential for manufacturers seeking to market their products globally, underscoring the importance of rigorous quality control measures throughout the production process.

The future prospects for p-NH₂-Bn-DTPA are bright, with ongoing research exploring new applications in areas such as immunotherapy and gene delivery. By leveraging its unique chelating properties, scientists aim to develop next-generation therapies that combine radiation therapy with immunomodulatory agents, offering a synergistic approach to cancer treatment. Additionally, studies are underway to investigate its potential use in gene silencing technologies, where it could serve as a vehicle for delivering antisense oligonucleotides to target specific genes involved in disease progression.

In conclusion, p-NH₂-Bn-DTPA (CAS No. 102650-29-3) represents a cornerstone in modern medicine, bridging the gap between diagnostics and therapy through its multifaceted applications. Its ability to enhance imaging accuracy, deliver targeted treatments, and facilitate drug delivery underscores its significance in advancing patient care across various medical disciplines. As research continues to uncover new possibilities for this remarkable compound, its impact on healthcare is poised to grow even further.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:102650-29-3)p-NH₂-Bn-DTPA
A852100
清らかである:99%
はかる:1g
価格 ($):1440.0